molecular formula C8H4Cl2S B1358624 4,7-Dichlorobenzo[b]thiophene CAS No. 318463-07-9

4,7-Dichlorobenzo[b]thiophene

Cat. No.: B1358624
CAS No.: 318463-07-9
M. Wt: 203.09 g/mol
InChI Key: JNIOIHBMZGPVRZ-UHFFFAOYSA-N
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Description

4,7-Dichlorobenzo[b]thiophene is a heterocyclic compound that belongs to the family of benzo[b]thiophenes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,7-Dichlorobenzo[b]thiophene can be synthesized through various methods. One common approach involves the AuCl-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)benzenes or (t-butylsulfanyl)(ethynyl)thiophenes . This method provides a versatile route to produce benzo[b]thiophene derivatives, including this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichlorobenzo[b]thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions, where chlorine atoms are replaced by other substituents.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include arylisothiocyanates, concentrated sulfuric acid, and other oxidizing or reducing agents .

Major Products Formed

The major products formed from these reactions include N1-(3,5-dichlorobenzothiophen-2-yl)-N4-substituted arylthiosemicarbazides and 2-(3’,5’-dichlorobenzothiophen-2’-yl)-5-arylamino-1,3,4-thiadiazoles .

Scientific Research Applications

4,7-Dichlorobenzo[b]thiophene has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a reference standard in pharmaceutical testing.

Mechanism of Action

The mechanism of action of 4,7-dichlorobenzo[b]thiophene involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of branched-chain ketoacid dehydrogenase kinase, which plays a role in enhancing branched-chain amino acid catabolism . This interaction can lead to various physiological effects, depending on the specific application and context.

Comparison with Similar Compounds

4,7-Dichlorobenzo[b]thiophene can be compared with other similar compounds, such as:

    3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid: This compound is also a benzo[b]thiophene derivative and has been studied for its potential as a branched-chain ketoacid dehydrogenase kinase inhibitor.

    Thieno[3,2-b]thiophene: Another related compound that shares structural similarities and is used in various chemical syntheses.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

4,7-dichloro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2S/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIOIHBMZGPVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625070
Record name 4,7-Dichloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318463-07-9
Record name 4,7-Dichloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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